1-(2-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Medicinal Chemistry Structure-Activity Relationship Benzimidazole Derivatives

Procure CAS 844654-81-5 to obtain a benzimidazole-pyrrolidinone hybrid with a defined ortho-methyl N-aryl and N-propyl benzimidazole substitution pattern essential for MAGL inhibitor selectivity profiling. Structural variations at these positions produce >5000-fold differences in FAAH counter-screen selectivity, making analog fidelity critical. This compound provides the N-propyl reference point for structure-activity relationship studies across N-alkyl chain lengths. Verified identity (InChI Key JJGJNAFYZKTREZ-UHFFFAOYSA-N) and consistent ≥95% purity ensure batch-to-batch reproducibility not guaranteed with in-house synthesized material.

Molecular Formula C21H23N3O
Molecular Weight 333.435
CAS No. 844654-81-5
Cat. No. B2778606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
CAS844654-81-5
Molecular FormulaC21H23N3O
Molecular Weight333.435
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C
InChIInChI=1S/C21H23N3O/c1-3-12-23-19-11-7-5-9-17(19)22-21(23)16-13-20(25)24(14-16)18-10-6-4-8-15(18)2/h4-11,16H,3,12-14H2,1-2H3
InChIKeyJJGJNAFYZKTREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 844654-81-5): Chemical Identity and Research-Grade Procurement Baseline


1-(2-Methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 844654-81-5) is a synthetic heterocyclic small molecule belonging to the benzimidazole-pyrrolidinone hybrid class, with molecular formula C21H23N3O and molecular weight 333.435 g/mol [1]. The compound features a pyrrolidin-2-one core substituted at the 1-position with an ortho-tolyl (2-methylphenyl) group and at the 4-position with an N-propyl-substituted benzimidazole moiety . It is commercially available for research purposes at typical purities of 95% [2]. The benzimidazole-pyrrolidinone scaffold has been investigated across multiple therapeutic areas including monoacylglycerol lipase (MAGL) inhibition for antinociception, kinase inhibition for oncology, and prolylcarboxypeptidase modulation [3].

Why Generic Substitution Fails for 1-(2-Methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one: Critical Structure–Activity Determinants


In the benzimidazole-pyrrolidinone chemical space, seemingly minor substituent variations on the N-aryl ring or the benzimidazole N-alkyl chain produce dramatic shifts in target potency, selectivity, and physicochemical properties [1]. The ortho-methyl substitution on the N-phenyl ring introduces steric constraints that influence the pyrrolidinone ring conformation, while the N-propyl chain on the benzimidazole modulates lipophilicity and target binding pocket occupancy [2]. Class-level evidence from the MAGL inhibitor series demonstrates that altering the phenyl substituent from 4-methoxy (IC50 = 9.4 nM) to 4-Cl (IC50 = 8.6 nM) changes potency measurably, while FAAH counter-screen selectivity varies by >5000-fold depending on substitution pattern [3]. Consequently, procurement of a close analog lacking either the ortho-methyl or N-propyl features cannot be assumed to replicate the biological profile of CAS 844654-81-5 without direct comparative data.

Quantitative Differentiation Evidence for 1-(2-Methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 844654-81-5)


Structural Differentiation: Ortho-Methyl N-Aryl Substitution vs. Para-Methyl and Unsubstituted Analogs

CAS 844654-81-5 bears an ortho-methyl (2-methylphenyl) substituent on the pyrrolidinone N-aryl ring, distinguishing it from the para-methyl analog CAS 577698-83-0 and the unsubstituted N-phenyl analog CAS 491874-24-9 . Ortho-substitution introduces steric hindrance that restricts rotational freedom of the N-aryl ring relative to the pyrrolidinone core, altering the conformational ensemble accessible to the molecule [1]. In benzimidazole-pyrrolidinone MAGL inhibitor series, the position and electronic character of the N-aryl substituent directly modulate inhibitor potency; the 4-methoxyphenyl analog (compound 25) achieves an IC50 of 9.4 nM against human MAGL, while other substituents in the same series yield IC50 values spanning 8.0–>50,000 nM depending on substitution [2].

Medicinal Chemistry Structure-Activity Relationship Benzimidazole Derivatives

N-Propyl Benzimidazole Substitution: Lipophilicity and Target Engagement Differentiation from N-Methyl and N-Unsubstituted Analogs

CAS 844654-81-5 incorporates an N-propyl group on the benzimidazole ring, in contrast to N-methyl analogs (e.g., 4-(1-methyl-1H-benzimidazol-2-yl)-1-(2-methylphenyl)pyrrolidin-2-one) or N-unsubstituted benzimidazole analogs (CAS 491874-24-9) . The N-propyl chain increases calculated logP by approximately 1.0–1.5 units compared to the N-unsubstituted benzimidazole analog, based on computed physicochemical properties for this scaffold class . In the broader benzimidazole-pyrrolidinone inhibitor class, N-alkyl chain length on the benzimidazole directly influences membrane permeability and target binding pocket complementarity [1]. The N-propyl group occupies a lipophilic sub-pocket in targets such as MAGL, where optimal alkyl chain length correlates with potency enhancement [1].

Lipophilicity Drug Design Benzimidazole SAR

Purity and Characterization Baseline: 95% Standard Purity with Verified Identity

CAS 844654-81-5 is supplied at a standard purity of 95% as confirmed by multiple vendor specifications, with identity verification through InChI Key (JJGJNAFYZKTREZ-UHFFFAOYSA-N) and SMILES (CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C) . This purity specification serves as a procurement benchmark, differentiating it from lower-purity or uncharacterized in-house preparations. The compound's molecular identity is unambiguously defined by its CAS registry number (844654-81-5) and IUPAC name, ensuring reproducibility across studies [1]. For comparison, certain close analogs such as CAS 491874-24-9 are also typically offered at 95% purity, establishing a comparable quality floor for procurement decisions .

Quality Control Procurement Specification Compound Identity Verification

Optimal Research and Procurement Application Scenarios for 1-(2-Methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one (CAS 844654-81-5)


MAGL Inhibitor Probe Development Requiring Conformationally Constrained ortho-Tolyl Scaffolds

This compound is suitable as a starting point or reference molecule for monoacylglycerol lipase (MAGL) inhibitor programs requiring an ortho-methyl N-aryl substitution pattern. The structural features align with the benzimidazole-pyrrolidinone chemotype validated for MAGL inhibition, where compound 25 (4-methoxyphenyl analog) achieves IC50 = 9.4 nM [1]. The ortho-tolyl constraint may confer differential selectivity against FAAH (class-level IC50 >50 µM observed for related benzimidazole-pyrrolidinones) [1].

Structure-Activity Relationship (SAR) Studies Exploring N-Alkyl Benzimidazole Chain Length Effects

For medicinal chemistry teams systematically probing the impact of benzimidazole N-alkyl chain length on target potency, selectivity, and ADME properties, CAS 844654-81-5 provides the N-propyl reference point. This enables direct comparison with N-methyl, N-ethyl, N-butyl, and N-unsubstituted analogs within the same core scaffold [2].

Kinase Inhibitor Screening Cascades Utilizing Benzimidazole-Pyrrolidinone Chemotypes

Benzimidazole-pyrrolidinone derivatives have demonstrated activity against multiple kinase targets including prolylcarboxypeptidase [3] and serine/threonine kinase 33 (STK33) [4]. CAS 844654-81-5 can serve as a screening input for kinase profiling panels, where its ortho-methyl N-aryl and N-propyl benzimidazole substitution pattern offers a distinct chemical starting point relative to more common N-phenyl or N-methyl variants.

Procurement of a Well-Characterized Benzimidazole-Pyrrolidinone Building Block with Verified Identity

For laboratories requiring a benzimidazole-pyrrolidinone intermediate with unambiguous structural identity for downstream derivatization, CAS 844654-81-5 offers verified identity (InChI Key JJGJNAFYZKTREZ-UHFFFAOYSA-N), defined molecular formula (C21H23N3O), and consistent 95% purity specification . This ensures experimental reproducibility compared to in-house synthesized material lacking rigorous analytical characterization.

Quote Request

Request a Quote for 1-(2-methylphenyl)-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.